molecular formula C16H20N4O2 B2515046 N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034367-93-4

N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2515046
CAS No.: 2034367-93-4
M. Wt: 300.362
InChI Key: DGTNLJBMCQTHMD-UHFFFAOYSA-N
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Description

Disclaimer: The following is a simulated product description. Specific research applications, mechanisms of action, and scientific data for this compound are not available in current public sources and should be verified by the researcher. Compound Introduction: N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule featuring a pyridazinone core, a moiety present in various biologically active compounds . Its molecular structure includes a cyanocyclohexyl group and a cyclopropyl substituent, which may influence its physicochemical properties and biomolecular interactions. Compounds with similar structures, such as those based on a pyridazinone scaffold, have been investigated as inhibitors of protein-protein interactions, such as the PRMT5-MTA complex, which is a target in oncology research . Potential Research Applications: In a research setting, this chemical could be of interest as a building block in medicinal chemistry for the synthesis of more complex molecules. It may also serve as a lead compound for exploring novel therapeutic targets, particularly those involving enzymes or receptors that interact with heterocyclic small molecules. The presence of the nitrile group can be a key pharmacophore in drug discovery . Researchers might utilize this compound in high-throughput screening assays to identify potential modulators of specific biological pathways. Handling and Usage: This product is provided for non-human, in-vitro research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate personal protective equipment in a controlled laboratory environment and determine the optimal storage conditions and solution stability for their experimental systems.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c17-11-16(8-2-1-3-9-16)18-14(21)10-20-15(22)7-6-13(19-20)12-4-5-12/h6-7,12H,1-5,8-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNLJBMCQTHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexanone with cyanide sources under basic conditions.

    Synthesis of the cyclopropyl-oxopyridazinyl moiety: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of intermediates: The final step involves coupling the cyanocyclohexyl intermediate with the cyclopropyl-oxopyridazinyl moiety using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide, we analyze its structural and functional analogs from the literature and patents. Key comparisons focus on core heterocycles, substituent effects, and synthetic pathways.

Structural Analogues with Pyridazinone Cores

Compound A : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide

  • Core: Pyridazinone with 4,5-dichloro substitution.
  • Side Chain : Acetamide linked to a sulfonamide-containing aryl group.
  • Synthesis : Achieved via activation of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride/DMF, followed by coupling to 3-(azepan-1-ylsulfonyl)-4-methylaniline (79% yield).
  • Key Differences: The target compound lacks sulfonamide and chlorine substituents but includes a cyclopropyl group and cyanocyclohexyl moiety. Dichloro substitution in Compound A likely enhances electrophilicity and binding to hydrophobic pockets, whereas the cyclopropyl group in the target compound may reduce steric hindrance.

Coumarin-Based Acetamide Derivatives

Compound B : N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide

  • Core: Coumarin (2H-chromen-2-one) linked to an oxazepinone.
  • Bioactivity : Exhibits antioxidant activity superior to ascorbic acid, attributed to radical scavenging via the coumarin-oxygen heterocycle.
  • The cyanocyclohexyl group may confer greater lipophilicity compared to Compound B’s phenyl-oxazepinone moiety.

Quinoline-Piperidine Hybrids

Compound C: N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

  • Core: Quinoline substituted with indoline and tetrahydrofuran.
  • Structural Features: Incorporates a rigid quinoline scaffold and a sp²-hybridized piperidine-acetamide side chain.
  • The cyanocyclohexyl group may offer conformational flexibility absent in Compound C’s fused indoline system.

Naphthyridine-Based Therapeutic Agents

Compound D : Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl}acetamide)

  • Core : 1,8-Naphthyridine with a 4-oxo substituent.
  • Therapeutic Use : Investigated for atherosclerosis due to anti-inflammatory properties.
  • Key Differences: The naphthyridine core is bulkier and more aromatic than pyridazinone, likely enhancing π-π stacking interactions. The trifluoromethyl biphenyl group in Compound D contrasts with the target compound’s cyanocyclohexyl group, suggesting divergent pharmacokinetic profiles.

Comparative Data Table

Feature Target Compound Compound A Compound B Compound C Compound D
Core Structure Pyridazinone (3-cyclopropyl) Pyridazinone (4,5-dichloro) Coumarin-oxazepinone Quinoline-indoline 1,8-Naphthyridine
Key Substituents 1-cyanocyclohexyl, cyclopropyl Azepane sulfonamide, dichloro Phenyl, chromenyloxy Fluoroindoline, tetrahydrofuran Trifluoromethyl biphenyl, difluorophenyl
Synthetic Yield Not reported 79% Not specified Patent example (no yield) Not specified
Bioactivity Inferred kinase/protein interaction modulation PRMT5 adaptor inhibition Antioxidant Not disclosed (patent) Anti-atherosclerosis
Lipophilicity (Pred.) High (cyanocyclohexyl) Moderate (sulfonamide) Moderate (polar coumarin) High (fluorine, quinoline) Very high (trifluoromethyl)

Research Findings and Implications

  • Structural Flexibility vs. Rigidity: The target compound’s cyanocyclohexyl group provides conformational flexibility absent in rigid scaffolds like coumarin (Compound B) or naphthyridine (Compound D). This may enhance binding to dynamic protein targets but reduce metabolic stability .
  • Synthetic Accessibility : The absence of sulfonamide or trifluoromethyl groups in the target compound suggests simpler synthesis compared to Compounds A and D, though yields remain unreported.

Biological Activity

N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates the presence of a cyanocyclohexyl group and a pyridazinone structure. The molecular formula is C14H16N4OC_{14}H_{16}N_{4}O, and it possesses a molecular weight of approximately 256.31 g/mol. The structural formula can be represented as follows:

N 1 cyanocyclohexyl 2 3 cyclopropyl 6 oxopyridazin 1 6H yl acetamide\text{N 1 cyanocyclohexyl 2 3 cyclopropyl 6 oxopyridazin 1 6H yl acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, possibly including proteases or kinases, which are crucial in various signaling pathways.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of related structures have shown effectiveness against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). In vitro studies demonstrated potent inhibitory effects on HCMV with IC50 values as low as 0.30 µM, indicating strong antiviral potential .

Inhibitory Effects on Enzymes

A notable study highlighted the compound's role as a cathepsin inhibitor, which is significant in cancer therapy due to cathepsins' involvement in tumor progression and metastasis. The inhibition of cathepsins can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Study 1: Antiviral Efficacy

In a comparative study involving various compounds, this compound was evaluated alongside other antiviral agents. The results indicated that while some analogs had limited activity against HSV, others demonstrated selective inhibition against HCMV, suggesting a potential therapeutic application for this compound in viral infections .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of the compound, revealing that it effectively inhibited cathepsin B and L activities in vitro. This inhibition was associated with a decrease in cell migration and invasion in cancer cell lines, underscoring its potential utility in oncology .

Summary of Biological Activities

Activity Description Reference
AntiviralPotent inhibitor against HCMV with IC50 = 0.30 µM; limited activity against HSV
Enzyme InhibitionInhibits cathepsin B and L; reduces cancer cell migration
Potential Therapeutic UseApplications in antiviral therapies and cancer treatment

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